molecular formula C10H18N2O2 B14370117 2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide CAS No. 90139-86-9

2,2'-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide

Cat. No.: B14370117
CAS No.: 90139-86-9
M. Wt: 198.26 g/mol
InChI Key: ZZUQYQJMNLXISR-UHFFFAOYSA-N
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Description

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclobutane ring with two acetamide groups attached, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide typically involves the reaction of cyclobutane derivatives with acetamide under specific conditions. One common method includes the use of cyclobutane-1,3-diyl diacetate as a starting material, which is then reacted with dimethylamine in the presence of a catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclobutane ring structure allows for unique interactions with biological molecules, which can lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,2-Dimethylcyclobutane-1,3-diyl)diacetamide is unique due to its cyclobutane ring structure, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and valuable for various applications .

Properties

CAS No.

90139-86-9

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-[3-(2-amino-2-oxoethyl)-2,2-dimethylcyclobutyl]acetamide

InChI

InChI=1S/C10H18N2O2/c1-10(2)6(4-8(11)13)3-7(10)5-9(12)14/h6-7H,3-5H2,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

ZZUQYQJMNLXISR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1CC(=O)N)CC(=O)N)C

Origin of Product

United States

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